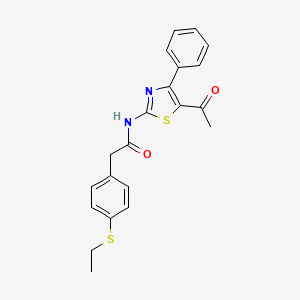

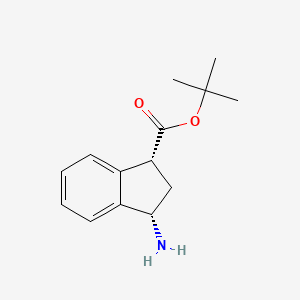

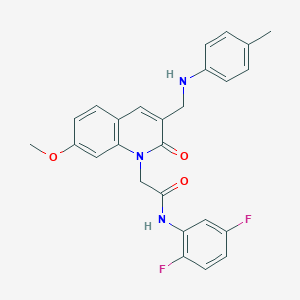

![molecular formula C18H17NO3S B2642267 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 2034547-14-1](/img/structure/B2642267.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Molecular Structure Analysis

The structural assignments of new products were done on the basis of IR, 1H NMR, 13C NMR spectroscopy and elemental analysis . Density functional theory (DFT) calculations for BTBT derivatives were performed to estimate optimized molecular structure and HOMO/LUMO energy of the corresponding compounds .

Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs for years .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antioxidant Properties

Research on N-arylbenzamides, closely related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide, demonstrates significant antioxidant capacity. For instance, the study by Perin et al. (2018) on amino-substituted benzamide derivatives showcased enhanced antioxidative properties, suggesting the potential of these compounds as potent antioxidants. Their computational analysis supported the positive influence of electron-donating groups like methoxy on antioxidant properties (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Corrosion Inhibition

The study by Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines, compounds structurally similar to this compound, as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their findings indicate that these derivatives effectively inhibit corrosion, which could be significant for industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Structural Analysis

Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with some structural similarities, focusing on the influence of intermolecular interactions on molecular geometry. Their findings contribute to the understanding of how such molecular structures are affected by different types of bonding and interactions, which is crucial for the development of new compounds with specific properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Electrophysiological Investigations

The study by Jovanović et al. (2020) examined the electrochemical oxidation of amino-substituted benzamides, similar to the compound . Understanding the electrochemical behavior of such compounds is essential for applications in fields like electrochemistry and material sciences (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Bactericidal Activity

Zadrazilova et al. (2015) explored the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. This study highlights the potential of benzamide derivatives, similar to this compound, in developing new antibacterial agents (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide” is not available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-22-16-8-4-2-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-3-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJYHXEJHWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

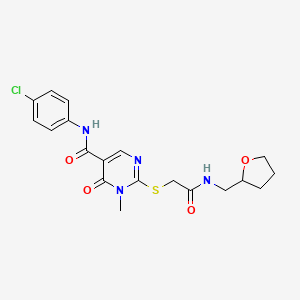

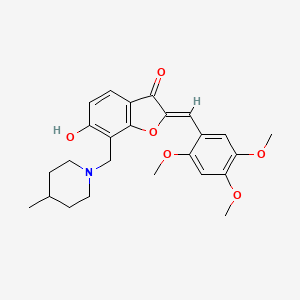

![Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2642188.png)

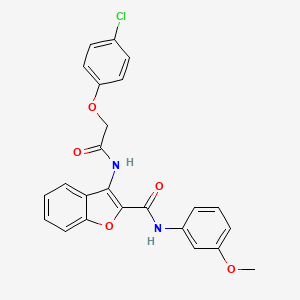

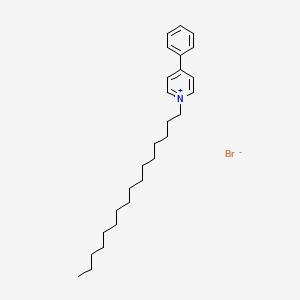

![6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B2642202.png)

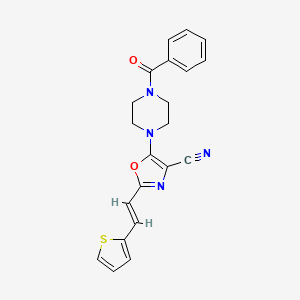

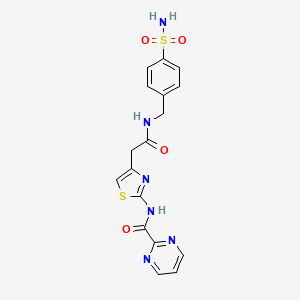

![N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2642204.png)

![(S)-methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2642205.png)